REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][CH:3]=1.[C:10]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])([CH3:12])[CH3:11].C(N(CC)CC)C>ClCCl>[Si:14]([O:9][CH2:8][C:6]1[N:7]=[C:2]([NH2:1])[CH:3]=[CH:4][CH:5]=1)([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC(=N1)CO
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate (2×30 mL) and aqueous hydrochloric acid (2×30 mL, 0.1 N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with hexane: ethyl acetate (1:1) and fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |